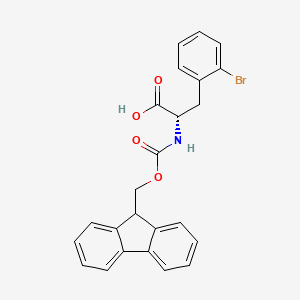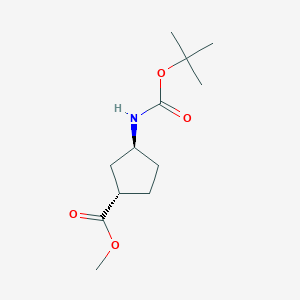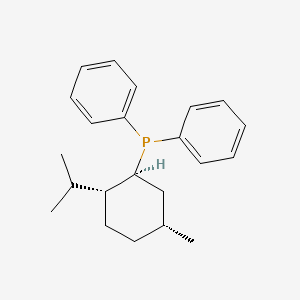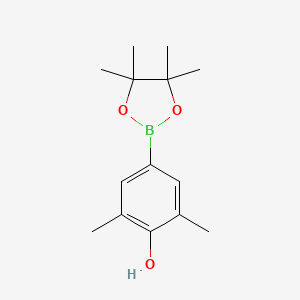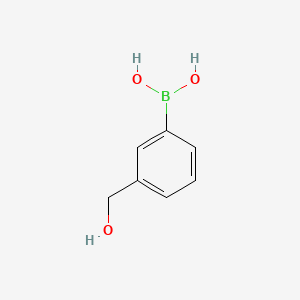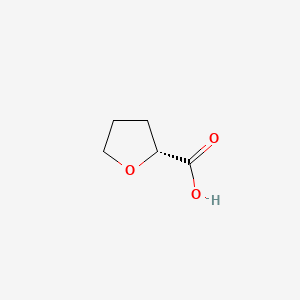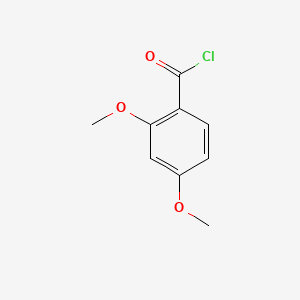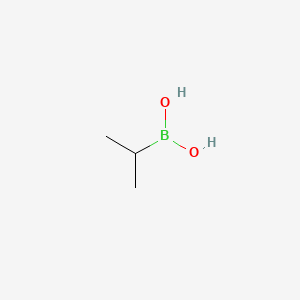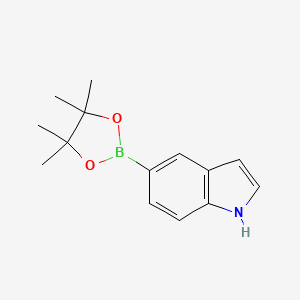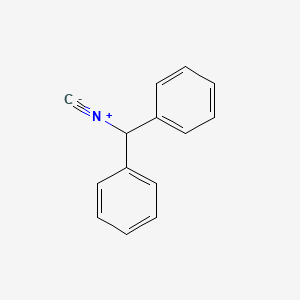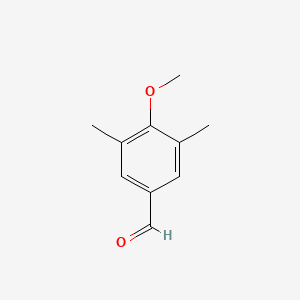
3,5-Dimethyl-4-Methoxybenzaldehyde
Descripción general
Descripción
3,5-Dimethyl-4-methoxybenzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is characterized by the presence of two methyl groups and one methoxy group attached to a benzene ring with an aldehyde functional group. This compound is of interest due to its potential applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Synthesis Analysis
The synthesis of derivatives related to 3,5-dimethyl-4-methoxybenzaldehyde has been explored in several studies. For instance, a method for synthesizing 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involves the reaction of 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-ethoxy-4-hydroxybenzaldehyde . Another study describes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal as a key step in synthesizing 4-alkyl-3,5-dimethoxybenzaldehydes . These methods highlight the versatility of benzaldehyde derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the crystal structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been elucidated, revealing the binegative tridentate bonding to central metals and the geometry of the complexes . Additionally, a study on a second monoclinic polymorph of a pyrazolone derivative synthesized from 4-methoxy-2-hydroxybenzaldehyde provides insights into the molecular conformation and intermolecular hydrogen bonding .
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives has been the subject of various investigations. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde in methanol has been studied, showing that it can undergo methoxylation to form methoxyquinone . Another study demonstrates the synthesis of a Meldrum's acid compound from 4-methoxybenzaldehyde, indicating the potential for various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For instance, the formation of C-H···O bonded dimers in liquid 4-methoxybenzaldehyde has been studied using NMR and vibrational spectroscopy, supported by ab initio calculations, which provide evidence of hydrogen bonding . The electro-methoxylation reaction of related compounds has also been investigated, revealing insights into the electrochemical behavior of these molecules .
Aplicaciones Científicas De Investigación
1. Hantzsch Synthesis
- Application Summary: 3,5-Dimethyl-4-Methoxybenzaldehyde is used in the Hantzsch synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine . This synthesis leads to an unusual formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene .
- Methods of Application: The Hantzsch condensation of two equivalents of methyl-3-aminocrotonate with o-methoxybenzaldehyde produced mainly 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene .
- Results or Outcomes: This is the first example of cyclisation leading to a substituted pyran rather than 1,4-DHP under typical Hantzsch reaction conditions .
2. Synthesis of Conductive Polymers
- Application Summary: 3,5-Dimethyl-4-Methoxybenzaldehyde is used in the synthesis of new conductive polymers derived from poly(pyrrole-co-3,5-Dimethoxybenzaldehyde) and poly(pyrrole-co-2-Methoxybenzaldehyde) . These polymers are potential candidates for the development of photovoltaic cells .
- Methods of Application: The polymers are synthesized by polycondensation of conjugated amine heterocycles and 3,5-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, in chloroform in the presence of exchanged maghnite as a catalyst .
- Results or Outcomes: The prepared polymers are soluble in most organic solvents and present a good candidate for the development of photovoltaic cells .
3. Solid-Phase Synthesis of Arylidene and Alkylidene Malonates
- Application Summary: 3,5-Dimethyl-4-Methoxybenzaldehyde is used in the solid-phase synthesis of arylidene and alkylidene malonates . These compounds are versatile intermediates in organic synthesis .
- Methods of Application: The synthesis is conducted through a ball milling process, a non-conventional procedure and a greener methodology at room temperature under solvent-free conditions . The reaction is catalyzed using mesoporous poly-melamine–formaldehyde .
- Results or Outcomes: Various aryl- and heteroarylidene malonates, as well as dimethyl (cyclohexylidene)malonate, were isolated in good to high yields under optimal conditions .
4. Phase Transfer Catalyzed Polymerization
- Application Summary: 4-Hydroxy-3,5-dimethylbenzaldehyde, a derivative of 3,5-Dimethyl-4-Methoxybenzaldehyde, is used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
- Methods of Application: The polymerization is catalyzed by a phase transfer catalyst .
- Results or Outcomes: This method is used for the synthesis of 2,4,6-trimethylphenol .
5. Synthesis of Arylidene and Alkylidene Malonates
- Application Summary: 3,5-Dimethyl-4-Methoxybenzaldehyde is used in the solid-phase synthesis of arylidene and alkylidene malonates . These compounds are versatile intermediates in organic synthesis .
- Methods of Application: The synthesis is conducted through a ball milling process, a non-conventional procedure and a greener methodology at room temperature under solvent-free conditions . The reaction is catalyzed using mesoporous poly-melamine–formaldehyde .
- Results or Outcomes: Various aryl- and heteroarylidene malonates, as well as dimethyl (cyclohexylidene)malonate, were isolated in good to high yields under optimal conditions .
6. Phase Transfer Catalyzed Polymerization
- Application Summary: 4-Hydroxy-3,5-dimethylbenzaldehyde, a derivative of 3,5-Dimethyl-4-Methoxybenzaldehyde, is used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
- Methods of Application: The polymerization is catalyzed by a phase transfer catalyst .
- Results or Outcomes: This method is used for the synthesis of 2,4,6-trimethylphenol .
Propiedades
IUPAC Name |
4-methoxy-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIGEINPLSDHBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374399 | |
| Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-Methoxybenzaldehyde | |
CAS RN |
39250-90-3 | |
| Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 39250-90-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

